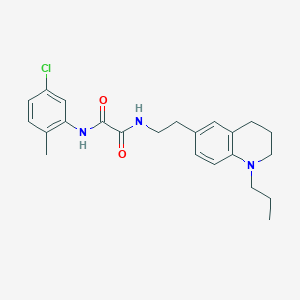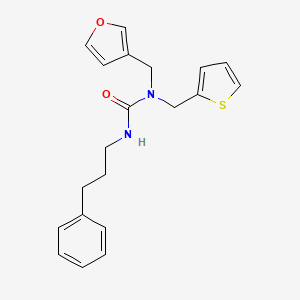![molecular formula C21H14Cl2N2O3S B2821137 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 339104-21-1](/img/structure/B2821137.png)
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain a related compound . The exact synthesis process for “this compound” might vary slightly based on the specific substituents and conditions.Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. For instance, reactions at the benzylic position are common in organic chemistry . The sulfonyl group could also potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación
Photochemistry and Synthesis of Thiadiazoles
The photochemistry of 1,2,4-oxadiazoles, a category to which the chemical belongs, has been explored in contexts like the synthesis of 1,2,4-thiadiazoles. This research indicates a photo-induced redox reaction leading to N-substituted benzamidines and the formation of 3-phenyl-5-substituted 1,2,4-thiadiazoles, highlighting its potential in synthetic chemistry applications (Vivona et al., 1997).
Antiviral Activity
The compound's derivatives have shown antiviral activity. For instance, some 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibited anti-tobacco mosaic virus activity, indicating potential in developing antiviral agents (Chen et al., 2010).
Structural Analysis and Docking Studies
Structural analysis and molecular docking studies of tetrazole derivatives related to 1,3,4-oxadiazoles have been conducted. These studies are crucial for understanding the orientation and interaction of molecules in enzyme active sites, aiding in the design of inhibitors and other pharmacologically relevant compounds (Al-Hourani et al., 2015).
Applications in Fuel Cells
1,3,4-Oxadiazole polymers have been used in the development of proton exchange membranes for fuel cells. These membranes exhibited excellent thermal and oxidative stability, demonstrating the compound's utility in advanced material applications (Xu et al., 2013).
Antibacterial Activity in Agriculture
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against agricultural pathogens, such as rice bacterial leaf blight. This indicates its potential use in developing new agricultural bactericides (Shi et al., 2015).
Synthesis and Evaluation of Antimicrobial Agents
Novel sulfonyl derivatives, including those derived from 1,3,4-oxadiazole, have been synthesized and characterized for their potential as antimicrobial and antitubercular agents, highlighting the compound's relevance in medical chemistry (Kumar et al., 2013).
Enzyme Inhibition Studies
1,3,4-Oxadiazole derivatives have been studied for their enzyme inhibitory activities, such as against butyrylcholinesterase. These studies are important for the development of therapeutic agents in various medical conditions (Khalid et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds . This suggests that the compound might interact with its targets through the sulfonamide moiety, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound might have good bioavailability.
Result of Action
Similar compounds have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that this compound may also have similar effects at the molecular and cellular level.
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-16-9-5-14(6-10-16)13-29(26,27)19-4-2-1-3-18(19)21-25-24-20(28-21)15-7-11-17(23)12-8-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHURWWPGSYVLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)

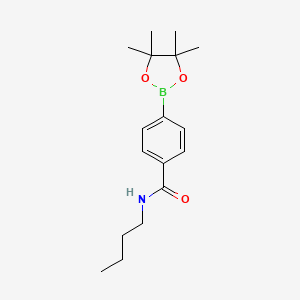

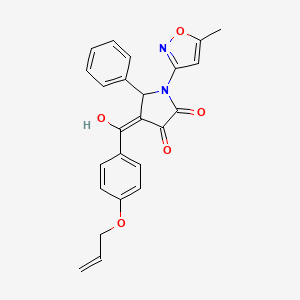
![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)
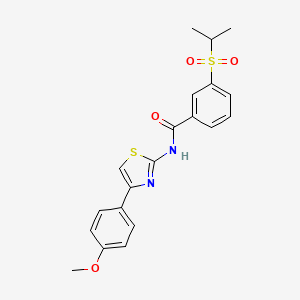
![N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2821065.png)

